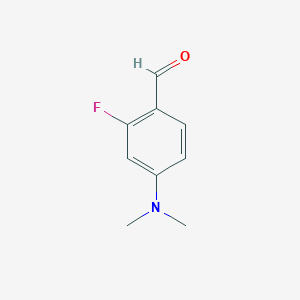
4-(Dimethylamino)-2-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-(Dimethylamino)-2-fluorobenzaldehyde serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups enable it to participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution, making it valuable for synthesizing new derivatives.
- Nucleophilic Substitution Reactions: It can react with nucleophiles, leading to diverse substituted products.
Medicinal Chemistry
The compound is significant in drug development and therapeutic research:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines, such as prostate cancer (PC-3). Studies report IC50 values ranging from 18.46 μM to 61 μM, highlighting its potential as an anticancer agent.
- Enzyme Inhibition Studies: The compound has been employed in studies to understand enzyme interactions and inhibition mechanisms, particularly in developing enzyme inhibitors for therapeutic applications.
This compound has demonstrated notable biological activities:
- Cytotoxicity Studies: In vitro assays reveal that the compound induces apoptosis in various cancer cell lines, characterized by morphological changes and DNA fragmentation.
- Antifungal Activity: Related compounds have shown antifungal properties against non-Candida yeast strains, suggesting potential applications in antifungal drug development.
Case Studies
Case Study 1: Prostate Cancer Treatment
A study focused on thiosemicarbazone derivatives related to this compound demonstrated significant cytotoxicity (IC = 18.46 μM) against PC-3 adenocarcinoma cells. Mechanisms involved included mitochondrial impairment and reactive oxygen species (ROS) overproduction.
Case Study 2: Antifungal Activity
Investigations into structurally similar compounds revealed antifungal activity against various yeast strains, indicating that modifications around the benzaldehyde scaffold could enhance biological efficacy.
Propiedades
Número CAS |
1524-07-8 |
|---|---|
Fórmula molecular |
C9H10FNO |
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |
Clave InChI |
HTPRYYQFLDDHCT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)C=O)F |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)C=O)F |
Key on ui other cas no. |
1524-07-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















